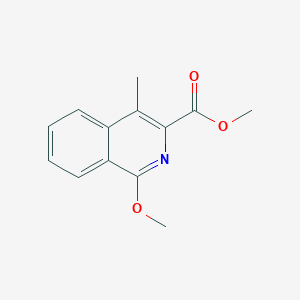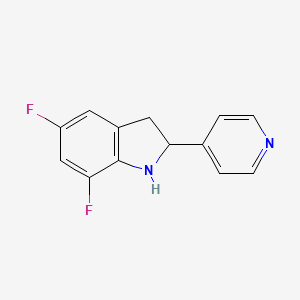
3-Bromo-5,7-difluoro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5,7-difluoro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of bromine and fluorine atoms in this compound makes it particularly interesting for various chemical and biological applications .
Métodos De Preparación
The synthesis of 3-Bromo-5,7-difluoro-1H-indole typically involves the bromination and fluorination of an indole precursor. One common method is the electrophilic substitution reaction where bromine and fluorine are introduced into the indole ring under controlled conditions. Industrial production methods often involve multi-step synthesis, starting from commercially available indole derivatives .
Análisis De Reacciones Químicas
3-Bromo-5,7-difluoro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different group using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Bromo-5,7-difluoro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5,7-difluoro-1H-indole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparación Con Compuestos Similares
3-Bromo-5,7-difluoro-1H-indole can be compared with other indole derivatives such as:
5-Bromo-1H-indole: Similar structure but lacks fluorine atoms.
5-Fluoro-1H-indole: Contains fluorine but lacks bromine.
3,5-Dibromo-1H-indole: Contains two bromine atoms but no fluorine.
The uniqueness of this compound lies in the combination of both bromine and fluorine atoms, which can impart distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H4BrF2N |
|---|---|
Peso molecular |
232.02 g/mol |
Nombre IUPAC |
3-bromo-5,7-difluoro-1H-indole |
InChI |
InChI=1S/C8H4BrF2N/c9-6-3-12-8-5(6)1-4(10)2-7(8)11/h1-3,12H |
Clave InChI |
WHRQOEOBKMBAAR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=CN2)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11874680.png)

![Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)



![3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride](/img/structure/B11874709.png)



![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11874733.png)
